Hainanmurpanin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Hainanmurpanin involves the isolation and purification from the leaves of Murraya exotica L. The process includes supercritical fluid extraction with carbon dioxide, solvent extraction, and two-step high-speed countercurrent chromatography . The optimized conditions for supercritical fluid extraction are a pressure of 27 MPa, a temperature of 52°C, and a volume of entrainer of 60 mL . The crude extracts are then subjected to solvent extraction using 80% methanol/water, followed by high-speed countercurrent chromatography for further enrichment and purification .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification techniques. The use of supercritical fluid extraction combined with high-speed countercurrent chromatography ensures high purity and yield of the compound . This method is efficient and scalable, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Hainanmurpanin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at specific positions on the coumarin ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound

Wissenschaftliche Forschungsanwendungen

Hainanmurpanin has several scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of other coumarin derivatives.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.

Wirkmechanismus

The mechanism of action of Hainanmurpanin involves its interaction with various molecular targets and pathways. As a coumarin, it can inhibit specific enzymes and interfere with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hainanmurpanin is similar to other coumarin compounds such as:

- Murrmeranzin

- Murralonginal

- Minumicrolin

- Murrangatin

- Meranzin Hydrate

Uniqueness

This compound is unique due to its specific structure and the biological activities it exhibits

Biologische Aktivität

Hainanmurpanin is a coumarin compound isolated from the leaves of Murraya exotica and Murraya paniculata. This article provides a comprehensive overview of its biological activities, including anti-inflammatory, anti-cancer, anti-obesity, and antioxidant effects. The information is drawn from a variety of scholarly sources and includes data tables and relevant case studies.

Phytochemical Profile

This compound (C17H18O6) is part of a larger family of compounds derived from the Murraya species, which are known for their diverse phytochemical constituents. Studies have identified various classes of metabolites, including flavonoids, alkaloids, and coumarins, with this compound being one of the significant coumarins reported.

Table 1: Phytochemical Constituents of Murraya Species

| Compound Type | Examples | Biological Activities |

|---|---|---|

| Coumarins | This compound | Anti-inflammatory, antioxidant |

| Flavonoids | Quercetin | Antioxidant, anti-cancer |

| Alkaloids | Mahanine | Cytotoxic, anti-inflammatory |

Anti-Inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines. The mechanism involves the suppression of NF-κB signaling pathways, which are crucial in the inflammatory response.

- Case Study : In a study assessing the effects of this compound on LPS-induced inflammation in BV-2 microglial cells, significant reductions in nitric oxide production were observed at concentrations as low as 10 µM, highlighting its potential as an anti-inflammatory agent .

Anticancer Activity

This compound has shown promise in anticancer research. It has been tested against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), where it exhibited cytotoxic effects.

- Case Study : An investigation into the cytotoxicity of this compound revealed that it induced apoptosis in HeLa cells through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment .

Anti-Obesity Potential

Recent studies have explored the anti-obesity potential of Murraya species extracts containing this compound. These studies suggest that this compound can disrupt adipocyte differentiation and lipid accumulation.

- Mechanism : The compound was found to downregulate the expression of key adipogenic genes such as PPARG and CEBPA in 3T3-L1 pre-adipocytes, leading to reduced lipid accumulation .

Antioxidant Properties

This compound also exhibits antioxidant activity by scavenging free radicals and enhancing cellular antioxidant defenses. This activity is beneficial in preventing oxidative stress-related diseases.

Eigenschaften

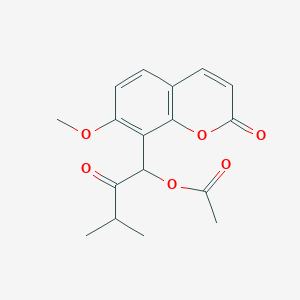

IUPAC Name |

[1-(7-methoxy-2-oxochromen-8-yl)-3-methyl-2-oxobutyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-9(2)15(20)17(22-10(3)18)14-12(21-4)7-5-11-6-8-13(19)23-16(11)14/h5-9,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHOVPZUSXEINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95360-22-8 | |

| Record name | 95360-22-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Hainanmurpanin and where is it found?

A1: this compound is a coumarin compound first isolated from the leaves and branches of the Murraya paniculata (L.) Jack plant []. This plant, belonging to the Rutaceae family, is found in Hainan, China.

Q2: What is the structure of this compound?

A2: this compound's structure was elucidated using various spectroscopic techniques including UV, IR, NMR, and mass spectrometry []. It is characterized as 7-methoxy-8-(1'-acetoxy-2'-oxo-3'-methylbutyl)coumarin [].

Q3: How can I separate and identify this compound from other compounds in Murraya paniculata?

A3: Several methods have been employed to isolate and purify this compound. A study successfully utilized a combination of supercritical fluid extraction with CO2, solvent extraction, and a two-step high-speed countercurrent chromatography procedure []. For identification and quantification, a reversed-phase high-performance liquid chromatography (RP-HPLC) method using a C18 column and a mobile phase of methanol, water, and acetonitrile has been established []. This method allows for the simultaneous determination of this compound alongside other coumarins present in Murraya paniculata [].

Q4: Are there any other notable coumarins found in Murraya paniculata?

A4: Yes, Murraya paniculata contains a variety of coumarins. Research has identified several other coumarins within this plant, including murpanicin, isomerazin, 7-methoxy-8-2'-methyl-2'-formylpropyl coumarin [], murragatin, meranzin hydrate, and murralogin []. Additionally, two new coumarins, murrmeranzin and murralonginal, were recently discovered along with the known compounds minumicrolin [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.